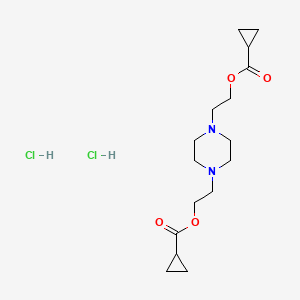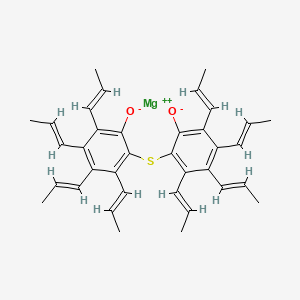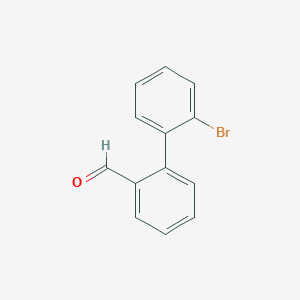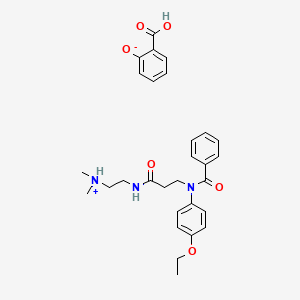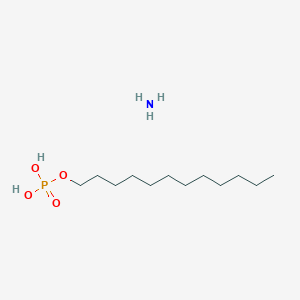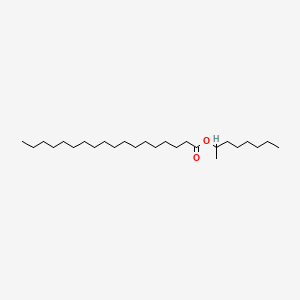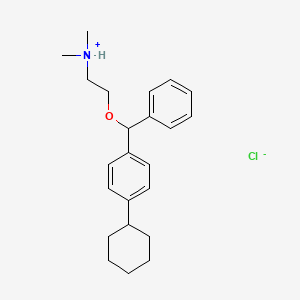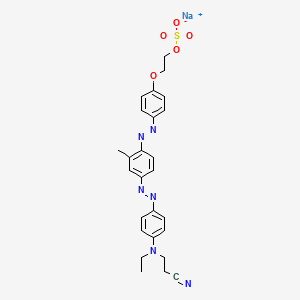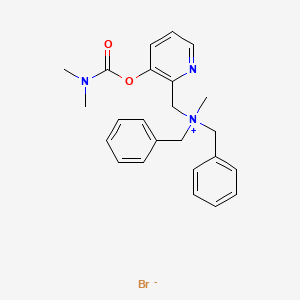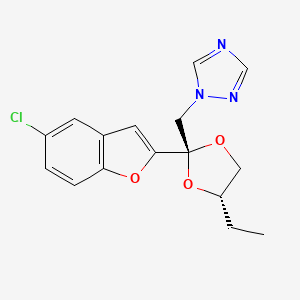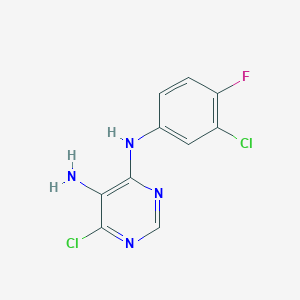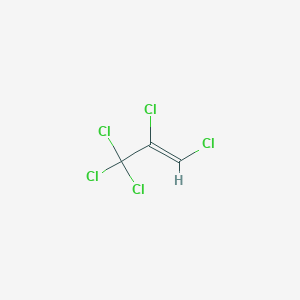
1,1,2,2,3,3-Pentachloropropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,3,3-Pentachloroprop-1-ene is a chlorinated hydrocarbon with the molecular formula C3HCl5. It is known for its high chlorine content and is used in various chemical processes. The compound is characterized by its five chlorine atoms attached to a three-carbon chain, making it a highly reactive substance.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,3,3-Pentachloroprop-1-ene can be synthesized through the chlorination of propene. The process involves the addition of chlorine to propene under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as iron chloride, at elevated temperatures. The reaction can be represented as follows: [ \text{C}_3\text{H}_6 + 5\text{Cl}_2 \rightarrow \text{C}_3\text{HCl}_5 + 5\text{HCl} ]
Industrial Production Methods: Industrial production of 1,2,3,3,3-pentachloroprop-1-ene involves continuous chlorination processes. The raw materials, such as propene and chlorine, are fed into a reactor where the chlorination occurs. The reaction mixture is then cooled, and the product is separated and purified through distillation .
化学反应分析
Types of Reactions: 1,2,3,3,3-Pentachloroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different chlorinated derivatives.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as water or alcohols, to form corresponding addition products.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various chlorinated derivatives can be formed.
Addition Products: Addition of water or alcohols results in the formation of hydroxyl or alkoxy derivatives.
科学研究应用
1,2,3,3,3-Pentachloroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of chlorinated drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals
作用机制
The mechanism of action of 1,2,3,3,3-pentachloroprop-1-ene involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential toxic effects. The pathways involved include:
Alkylation: The compound can alkylate DNA and proteins, leading to cellular damage.
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.
相似化合物的比较
1,2,3,3,3-Pentachloroprop-1-ene can be compared with other chlorinated hydrocarbons, such as:
1,1,2,3,3-Pentachloropropane: Similar in structure but differs in the position of chlorine atoms.
Tetrachloropropene: Contains four chlorine atoms and exhibits different reactivity.
Trichloropropene: Contains three chlorine atoms and is less reactive compared to pentachloroprop-1-ene
The uniqueness of 1,2,3,3,3-pentachloroprop-1-ene lies in its high chlorine content and reactivity, making it a valuable compound in various chemical processes.
属性
分子式 |
C3HCl5 |
|---|---|
分子量 |
214.3 g/mol |
IUPAC 名称 |
(Z)-1,2,3,3,3-pentachloroprop-1-ene |
InChI |
InChI=1S/C3HCl5/c4-1-2(5)3(6,7)8/h1H/b2-1- |
InChI 键 |
JRIUOOQEOFUGNA-UPHRSURJSA-N |
手性 SMILES |
C(=C(/C(Cl)(Cl)Cl)\Cl)\Cl |
规范 SMILES |
C(=C(C(Cl)(Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
